Ammonolysis Yield: Penta-O-benzoyl-D-mannopyranose Outperforms Gluco-Configured Analog in N-Benzoyl-β-D-mannopyranosylamine Formation
In ammonolysis reactions, penta-O-benzoyl-D-mannopyranose produces a higher yield of N-benzoyl-β-D-mannopyranosylamine compared to the yield of N-benzoyl-β-D-glucopyranosylamine obtained from penta-O-benzoyl-D-glucopyranose, demonstrating the influence of the inverted configuration at C-2 (manno vs. gluco series) on reaction outcome [1].
| Evidence Dimension | Ammonolysis product yield (cyclic glycosylamine) |
|---|---|
| Target Compound Data | N-benzoyl-β-D-mannopyranosylamine yield (quantitative value not reported in abstract; reported as 'higher than') |
| Comparator Or Baseline | Penta-O-benzoyl-D-glucopyranose → N-benzoyl-β-D-glucopyranosylamine |
| Quantified Difference | Higher yield for manno-configuration; difference attributed specifically to C-2 epimerization |
| Conditions | Ammonolysis of perbenzoylated monosaccharides; chromatographic and ionophoretic separation |
Why This Matters
This stereochemistry-dependent yield difference is critical for researchers planning ammonolysis-based glycosylamine synthesis, as selecting the manno-configured donor may afford superior synthetic efficiency.
- [1] Deferrari, J. O.; Gros, E. G.; Thiel, I. M. E. Reaction of ammonia with some acetylated and benzoylated monosaccharides: Part XII. N-acyl-D-glucosylamines and 1,1-bis(acylamido)-1-deoxy-D-glucitols isolated from the ammonolysis of different penta-O-acyl-D-glucoses. Carbohydrate Research, 1968, 7(4), 395–404. View Source
